

An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile

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Compound of Interest

Compound Name: 3-(2-Bromoacetyl)benzonitrile

Cat. No.: B122449

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of **3-(2-Bromoacetyl)benzonitrile**, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery and development.

Core Chemical and Physical Data

3-(2-Bromoacetyl)benzonitrile is a solid organic compound notable for its reactive bromoacetyl group, making it a valuable building block in synthetic chemistry. Its key quantitative properties are summarized below.

Property	Value
Molecular Formula	C ₉ H ₆ BrNO[1][2][3]
Molecular Weight	224.05 g/mol [1][2][3]
Melting Point	67-70 °C
Boiling Point	317.7 °C at 760 mmHg
Density	1.56 g/cm ³
CAS Number	50916-55-7[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of **3-(2-Bromoacetyl)benzonitrile** and its subsequent use in the formation of a 2-aminothiazole derivative are presented below. These protocols are based on established chemical transformations of analogous compounds.

Protocol 1: Synthesis of 3-(2-Bromoacetyl)benzonitrile

This protocol describes the synthesis of **3-(2-Bromoacetyl)benzonitrile** via the bromination of 3-acetylbenzonitrile. This method is adapted from the synthesis of the para-isomer, p-cyanophenacyl bromide.^[4]

Materials:

- 3-Acetylbenzonitrile
- Bromine (Br₂)
- Anhydrous diethyl ether
- Aluminum chloride (AlCl₃, catalytic amount)

Procedure:

- In a round-bottom flask, dissolve 3-acetylbenzonitrile (100 mmol) in anhydrous diethyl ether (150 ml).
- Add a catalytic amount of aluminum chloride to the solution.
- Cool the flask in an ice bath and add bromine (100 mmol) dropwise with constant stirring.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.
- A precipitate will form. Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted bromine.

- Dry the product under vacuum to yield **3-(2-Bromoacetyl)benzonitrile**.

Protocol 2: Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole

This protocol details the Hantzsch thiazole synthesis, reacting **3-(2-Bromoacetyl)benzonitrile** with thiourea to form a 2-aminothiazole derivative. This class of compounds is of significant interest in medicinal chemistry.

Materials:

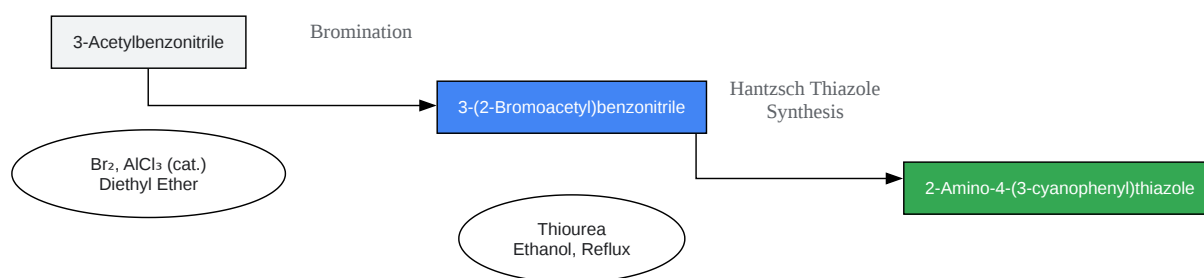
- **3-(2-Bromoacetyl)benzonitrile**
- Thiourea
- Ethanol

Procedure:

- In a round-bottom flask, dissolve **3-(2-Bromoacetyl)benzonitrile** (10 mmol) in ethanol (50 ml).
- Add an equimolar amount of thiourea (10 mmol) to the solution.
- Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
- Collect the solid product by filtration and wash with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-amino-4-(3-cyanophenyl)thiazole.

Experimental Workflow and Logical Relationships

The following diagram illustrates the synthetic pathway from the starting material, 3-acetylbenzonitrile, to the final 2-aminothiazole derivative, highlighting the key reagents and intermediate compound.



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Caption: Synthetic pathway for 2-amino-4-(3-cyanophenyl)thiazole.

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